molecular formula C16H13N5O2 B3004800 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid CAS No. 1775313-82-0

2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B3004800
CAS No.: 1775313-82-0
M. Wt: 307.313
InChI Key: XLWBFVCRDJGMSO-UHFFFAOYSA-N
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Description

2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine core substituted with pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the carboxylic acid intermediate . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Commonly involves replacing a hydrogen atom with another substituent.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in collagen production, thereby exerting antifibrotic effects . The compound can also interact with DNA or proteins, leading to its antimicrobial or antitumor activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid stands out due to its unique substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-pyridin-4-yl-2-(pyridin-2-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-15(23)13-10-20-16(19-9-12-3-1-2-6-18-12)21-14(13)11-4-7-17-8-5-11/h1-8,10H,9H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBFVCRDJGMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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